Cas no 2172383-93-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid
- EN300-1570317
- 2172383-93-4
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid
-
- インチ: 1S/C24H25N3O6/c1-2-14(11-22(29)27-20(23(30)31)12-21(28)26-27)25-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,25,32)(H,26,28)(H,30,31)
- InChIKey: DATSHQLMTVLOID-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC)CC(N1C(C(=O)O)CC(N1)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 451.17433553g/mol
- どういたいしつりょう: 451.17433553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 751
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1570317-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1570317-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1570317-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1570317-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1570317-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1570317-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1570317-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1570317-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1570317-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1570317-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172383-93-4 | 0.25g |
$3099.0 | 2023-06-04 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acidに関する追加情報
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic Acid (CAS No. 2172383-93-4)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid, identified by its CAS number 2172383-93-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for drug development, particularly in the areas of enzyme inhibition and molecular recognition. The structural features of this molecule, including its fluoren-9-yl moiety and the presence of multiple functional groups, make it a versatile candidate for further exploration in medicinal chemistry.
The fluoren-9-yl group is a key structural element in this compound, contributing to its unique physicochemical properties. Fluorene derivatives are well-known for their stability, fluorescence characteristics, and ability to interact with biological targets. In the context of drug design, the incorporation of fluorene-based structures often enhances the binding affinity and selectivity of potential therapeutic agents. The methoxycarbonyl group further modulates the reactivity and solubility of the molecule, making it more amenable to various synthetic modifications.
The core structure of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid consists of a pentanoyl chain linked to a pyrazolidine ring. The pyrazolidine scaffold is a common motif in pharmacophores, known for its ability to engage with biological targets such as enzymes and receptors. The presence of both amide and carboxylic acid functionalities provides multiple points for interaction with biological systems, enhancing the potential for drug-like properties.
In recent years, there has been a growing interest in the development of novel compounds based on heterocyclic structures for therapeutic applications. Pyrazolidine derivatives have been extensively studied due to their diverse biological activities. For instance, they have shown promise in inhibiting various enzymes involved in metabolic pathways and in modulating signaling pathways associated with diseases such as cancer and inflammation. The compound under discussion combines these features with the stability and specificity offered by the fluorene moiety, making it an attractive candidate for further investigation.
The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid involves multi-step organic transformations that highlight the synthetic versatility of this class of molecules. The introduction of the fluorene group typically requires careful control over reaction conditions to ensure high yield and purity. Additionally, the functionalization of the pyrazolidine ring requires precise regioselective methodologies to achieve the desired substitution patterns. These synthetic challenges underscore the complexity and sophistication involved in developing such compounds for pharmaceutical use.
The pharmacological potential of this compound has been explored through both computational modeling and experimental studies. Computational approaches have been used to predict binding affinities and interactions with potential target proteins. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes relevant to disease pathways. Experimental validation through enzyme assays and cell-based assays has further supported these predictions, demonstrating the compound's ability to modulate biological processes at relevant concentrations.
One particularly interesting aspect of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-oxopyrazolidine-3-carboxylic acid is its potential application in developing targeted therapies. The combination of structural features such as the fluorene moiety and multiple functional groups allows for fine-tuning of binding properties to specific biological targets. This level of specificity is crucial for developing drugs that minimize side effects and maximize therapeutic efficacy. Furthermore, the compound's stability under various conditions makes it suitable for formulation into different delivery systems, enhancing its utility in clinical settings.
The broader context of this research is influenced by ongoing advancements in drug discovery technologies. High-throughput screening methods, coupled with machine learning algorithms, have revolutionized the process of identifying novel drug candidates. Compounds like 2-3-({(9H-fluoren...
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